molecular formula C13H10Cl2N2O B074380 1,3-Bis(4-chlorophenyl)urea CAS No. 1219-99-4

1,3-Bis(4-chlorophenyl)urea

Cat. No. B074380
CAS RN: 1219-99-4
M. Wt: 281.13 g/mol
InChI Key: ZNQCSLYENQIUMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Bis(4-chlorophenyl)urea involves the hydrolysis of p-chlorophenyl isocyanate in acetone, followed by the addition of water with constant stirring. The reaction mixture is then maintained at reflux temperature for 1 hour. After completion, the mixture is filtered, and the product is washed with acetone and dried to yield white crystals with a 93% yield. This process represents a new technology for the compound's synthesis (Zhu Hui, 2007).

Molecular Structure Analysis

Hydrogen bonding plays a crucial role in the assembly of supramolecular structures of 1,3-Bis ureas. Studies have shown that 1,3-bis urea compounds, such as 1,3-bis(m-cyanophenyl)urea, exhibit a diverse array of solid forms, including polymorphs and cocrystals, due to the disruption of typical 1-dimensional H-bonding by other H-bond acceptors (C. Capacci-Daniel et al., 2015).

Chemical Reactions and Properties

1,3-Bis(4-chlorophenyl)urea interacts through hydrogen bonding with various oxoanions in solution, forming complexes of varying stability. The F- ion induces urea deprotonation upon addition of a second equivalent, demonstrating the nature of urea-fluoride interaction as both incipient and definitive proton transfer (M. Boiocchi et al., 2004).

Physical Properties Analysis

The physical properties of 1,3-Bis(4-chlorophenyl)urea derivatives have been extensively studied. For example, crystals of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, a related compound, were grown by slow evaporation technique, and their structure was analyzed using X-ray diffraction. These studies provide insights into the compound's molecular arrangement and potential for nonlinear optical applications (Vincent Crasta et al., 2005).

Chemical Properties Analysis

1,3-Bis(4-chlorophenyl)urea and its derivatives exhibit a wide range of chemical behaviors, including reaction kinetics and mechanisms. For instance, the N-chlorination of bis-(2,4,6-trichlorophenyl)-urea to N,N'-dichlorobis-(2,4,6-trichlorophenyl)-urea by hypochlorous acid follows second-order kinetics, with the reaction rate and mechanism thoroughly studied (B. C. Bag et al., 2008).

Scientific Research Applications

Synthesis of Diaryl Ureas

  • Scientific Field: Chemistry
  • Summary of Application: “1,3-Bis(4-chlorophenyl)urea” is used in the synthesis of diaryl ureas . Diaryl ureas play an important role in agricultural, supramolecular, and medicinal chemistry . They are used as antimalarial agents, cardiac-specific myosin activators, anaplastic lymphoma kinase inhibitors, tyrosine and Raf kinase inhibitors, soluble epoxide hydrolase inhibitors for the treatment of diabetes, hypertension, stroke, and inflammatory diseases .
  • Methods of Application: The synthesis of diaryl ureas is achieved through the condensation of an amine with an isocyanate, or the coupling of amines with phosgene or a phosgene equivalent . In this case, “1,3-Bis(4-chlorophenyl)urea” is synthesized from arylamine and triphosgene with triethylamine as a reducing agent for the intermediate, isocyanate .
  • Results or Outcomes: The procedure under mild reaction conditions was tolerant of a wide range of functional groups . The structures of the compounds were determined by NMR, MS and X-ray crystallographic analyses . The yield of “1,3-Bis(4-chlorophenyl)urea” was 86%, and its melting point was 284.3-284.7 °C .

Catalytic Hydrogenation of Urea Derivatives

  • Scientific Field: Chemistry
  • Summary of Application: “1,3-Bis(4-chlorophenyl)urea” can be used in the catalytic hydrogenation of urea derivatives . This process is considered one of the most feasible methods for indirect reduction functionalization of CO2 and synthesis of valuable chemicals and fuels . Among value-added products, methylamines, formamides, and methanol are highly attractive as important industrial raw materials .
  • Methods of Application: The catalytic hydrogenation of urea derivatives to N-monomethylamines can be achieved by subtly tuning the amount and type of additive in the catalyst system . When the molar ratio of KOtBu/(PPh3)3RuCl2 exceeds 2.0, it is favorable for the formation of two-electron reduction products (N-formamides), while when it is below 2.0, the two-electron reduction products are further hydrogenated to six-electron reduction products (N-monomethylamines and methanol) .
  • Results or Outcomes: This method has the advantages of being simple, universal, and highly efficient, and opens up a new synthesis strategy for the utilization of renewable carbon sources .

Safety And Hazards

This compound can cause skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

1,3-bis(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQCSLYENQIUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153436
Record name 4,4'-Dichlorocarbanilide
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Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-chlorophenyl)urea

CAS RN

1219-99-4
Record name 4,4'-Dichlorocarbanilide
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Record name 1219-99-4
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Record name 4,4'-Dichlorocarbanilide
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Record name 1,3-Bis(4-chlorophenyl)urea
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Record name 4,4'-DICHLOROCARBANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
M MIYAHARA, S KAMIYA… - Chemical and …, 1983 - jstage.jst.go.jp
Nitrosation of l, 3-diarylureas (Ia—f) with nitrosyl chloride or dinitrogen trioxide in dimethylformamide gave l, 3-diaryl-I-nitrosoureas (Ila—f) in 59—96% yields, and nitrosation of 1, 3-…
Number of citations: 13 www.jstage.jst.go.jp
JY Shen, MS Chang, SH Yang… - Journal of separation …, 2012 - Wiley Online Library
The presence of triclosan and triclocarban, two endocrine‐disrupting chemicals and antimicrobial agents, and transformation products of triclocarban, 1,3‐di(phenyl)urea, 1,3‐bis(4‐…
J Zhu, Y Zhang, Z Wen, Q Ma, Y Wang… - … –A European Journal, 2023 - Wiley Online Library
The utilization of CO 2 as a non‐toxic and cheap feedstock for C1 is a desirable route to achieve high value‐added chemicals. In this context, we report a highly efficient ruthenium‐…
M Boiocchi, L Del Boca, DE Gómez… - Journal of the …, 2004 - ACS Publications
1,3-bis(4-nitrophenyl)urea (1) interacts through hydrogen bonding with a variety of oxoanions in an MeCN solution to give bright yellow 1:1 complexes, whose stability decreases with …
Number of citations: 877 pubs.acs.org
L Zhang, AK Darko, JI Johns, L McElwee‐White - 2011 - Wiley Online Library
The oxidative carbonylation of aniline to N,N′‐diphenylurea was carried out by using W(CO) 6 as the catalyst, I 2 as the oxidant, CO as the carbonyl source and 4‐(dimethylamino)…
R Mancuso, DS Raut, N Della Ca', F Fini… - …, 2015 - Wiley Online Library
The direct syntheses of ureas, oxamides, 2‐oxazolidinones, and benzoxazolones by the oxidative carbonylation of amines, β‐amino alcohols, and 2‐aminophenols allows us to obtain …
L Wang, H Wang, G Li, S Min, F Xiang… - Advanced Synthesis …, 2018 - Wiley Online Library
A Pd/C‐catalyzed domino synthesis of symmetrical and unsymmetrical ureas from aryl iodides, sodium azide, amines and CHCl 3 in water has been developed. This reaction proceeds …
Number of citations: 37 onlinelibrary.wiley.com
Y Zhao, X Guo, Z Si, Y Hu, Y Sun, Y Liu… - The Journal of Organic …, 2020 - ACS Publications
A methodology employing CO 2 , amines, and phenylsilane was discussed to access aryl- or alkyl-substituted urea derivatives. This procedure was characterized by adopting …
Number of citations: 21 pubs.acs.org
BR LaLiberte, J Bornstein… - ARMY MATERIALS …, 1981 - apps.dtic.mil
A very interesting and practical property of trisubstituted ureas such as Monuron, is the ability of this class of aryl ureas to accelerate the dicyandiamide Dicy cure of epoxy resins. Earlier …
Number of citations: 3 apps.dtic.mil
JA Sidwell, JHA Ruzicka - Analyst, 1976 - pubs.rsc.org
The application of liquid chromatography to the identification and determination of the active ingredient and the impurities in phenylurea herbicides commonly employed in agriculture is …
Number of citations: 33 pubs.rsc.org

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